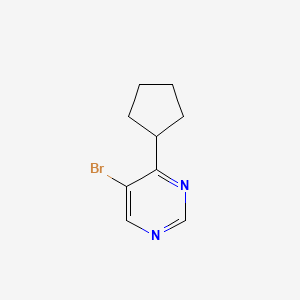

5-Bromo-4-cyclopentylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-cyclopentylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYAHCYSOLMPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650034 | |

| Record name | 5-Bromo-4-cyclopentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-32-5 | |

| Record name | 5-Bromo-4-cyclopentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-cyclopentylpyrimidine synthesis from pyrimidine

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-cyclopentylpyrimidine from Pyrimidine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antiviral and anticancer drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties to achieve desired biological activities. This compound is a valuable building block in this context, with the cyclopentyl moiety often being incorporated into kinase inhibitors to enhance binding affinity and selectivity.

This technical guide provides a comprehensive overview of a robust and versatile synthetic route to this compound, starting from the readily available heterocycle, pyrimidine. The narrative is structured to provide not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations that guide the synthetic design. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis of functionalized pyrimidine derivatives.

The presented synthetic strategy is a two-stage process. The first stage involves the regioselective bromination of the pyrimidine ring to yield the key intermediate, 5-bromopyrimidine. The second, more complex stage, focuses on the introduction of the cyclopentyl group at the C-4 position of the pyrimidine ring. This is most effectively achieved through a palladium-catalyzed cross-coupling reaction, which necessitates the prior activation of the C-4 position.

Part 1: Synthesis of the Key Intermediate: 5-Bromopyrimidine

Principle and Mechanistic Insights

The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to electron-rich aromatic rings like benzene. Electrophilic attack, when it does occur, preferentially happens at the C-5 position, which is the least electron-deficient carbon atom in the ring.

The mechanism of electrophilic bromination of pyrimidine typically proceeds via the formation of a cationic intermediate known as a σ-complex or Wheland intermediate. The stability of this intermediate dictates the regioselectivity of the reaction. The positive charge in the σ-complex formed by attack at C-5 can be delocalized without placing the charge on the highly electronegative nitrogen atoms, making it more stable than the intermediates formed by attack at C-2 or C-4.

A variety of brominating agents can be employed for this transformation, with the choice often depending on the desired reactivity, safety, and scale of the reaction. Common reagents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][2] NBS is often preferred for its ease of handling and milder reaction conditions compared to liquid bromine.

Data Presentation: Comparison of Bromination Methods

| Brominating Agent | Solvent(s) | Temperature | Time | Yield (%) | Reference(s) |

| N-Bromosuccinimide (NBS) | Acetonitrile | 60 °C | 2 h | Good | |

| 1,3-dibromo-5,5-dimethylhydantoin | CH₂Cl₂, CH₃CN, DMF | Ambient | 28 h | ~95% | |

| Sodium monobromoisocyanurate | Aqueous Acetonitrile | Room Temp. | - | Moderate to High | [2] |

| Bromine (Br₂) | Nitrobenzene | 125-135 °C | 2-6 h | Good |

Experimental Protocol: Synthesis of 5-Bromopyrimidine using NBS

This protocol describes the synthesis of 5-bromopyrimidine via electrophilic bromination using N-Bromosuccinimide.

Materials:

-

Pyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of pyrimidine (1.0 mmol) in acetonitrile (2 mL) at room temperature, add N-bromosuccinimide (1.0 mmol) in one portion.

-

Heat the resulting mixture to 60 °C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to afford pure 5-bromopyrimidine.

Part 2: Introduction of the Cyclopentyl Moiety

The introduction of the cyclopentyl group at the C-4 position of 5-bromopyrimidine is the pivotal step in this synthesis. A direct C-H activation at this position is challenging and often lacks selectivity. Therefore, a more reliable strategy involves activating the C-4 position by introducing a good leaving group, followed by a palladium-catalyzed cross-coupling reaction.

Strategy 1: Palladium-Catalyzed Cross-Coupling Approach

This approach is a robust and highly versatile method for the formation of C-C bonds and is the recommended route for this synthesis. It involves three key stages: activation of the pyrimidine ring, preparation of the organometallic coupling partner, and the final cross-coupling reaction.

To facilitate the cross-coupling reaction, the C-4 position of 5-bromopyrimidine needs to be functionalized with a suitable leaving group. A chloro group is an excellent choice as it is more reactive than the bromo group at the C-5 position in the context of the pyrimidine ring's electronics, yet still allows for selective coupling.[3] A common method to achieve this is through the chlorination of a corresponding hydroxypyrimidine.

Experimental Protocol: Chlorination using Phosphorus Oxychloride

This protocol describes the synthesis of 5-bromo-2-chloropyrimidine, which can be adapted for the 4-chloro isomer.

Materials:

-

2-Hydroxy-5-bromopyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Triethylamine

-

Aqueous sodium carbonate solution

Equipment:

-

Reaction flask with a reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

Under a nitrogen atmosphere, add 2-hydroxy-5-bromopyrimidine (0.2 mol), phosphorus oxychloride (0.4 mol), and toluene (200 mL) to a reaction flask.

-

At 35 °C, add triethylamine (0.4 mol).

-

Heat the mixture to 80-85 °C and stir for 6 hours, monitoring the reaction by HPLC until the starting material is consumed.

-

Cool the reaction and concentrate under reduced pressure to remove most of the toluene and excess phosphorus oxychloride.

-

Carefully pour the reaction mixture into water at 10°C and adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the crude product, which can be purified by chromatography or recrystallization.[4]

The choice of organometallic reagent dictates the type of cross-coupling reaction. Three common and effective options are presented below.

-

Cyclopentylboronic acid (for Suzuki-Miyaura Coupling): This is often the preferred reagent due to its stability, low toxicity, and commercial availability.[5] It can be synthesized by reacting the corresponding Grignard reagent with trimethylborate followed by an acidic workup.[6]

-

Cyclopentylzinc chloride (for Negishi Coupling): Organozinc reagents are known for their high functional group tolerance. Cyclopentylzinc chloride can be prepared in situ from cyclopropyl bromide and activated zinc dust.[7][8]

-

Cyclopentylmagnesium bromide (for Kumada Coupling): Grignard reagents are highly reactive and cost-effective. Cyclopentylmagnesium bromide is prepared by reacting cyclopentyl bromide with magnesium turnings in an ether solvent.[9][10][11]

With the activated pyrimidine and the organometallic reagent in hand, the final C-C bond formation can be achieved. The Suzuki-Miyaura coupling is highlighted here due to its broad applicability and favorable characteristics.

Principle and Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[12] The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-4-chloropyrimidine. The general reactivity trend for halogens is I > Br > Cl. However, the position on the electron-deficient pyrimidine ring also plays a crucial role, with the C4 position being more activated towards oxidative addition than the C5 position.[3][13] This regioselectivity is key to the success of this synthetic step.

-

Transmetalation: The cyclopentyl group is transferred from the boron atom of the cyclopentylboronic acid (activated by a base) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (the pyrimidine and cyclopentyl) on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-4-chloropyrimidine with cyclopentylboronic acid.

Materials:

-

5-Bromo-4-chloropyrimidine

-

Cyclopentylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Equipment:

-

Schlenk flask or reaction vial

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath

Procedure:

-

To a dry Schlenk flask, add 5-bromo-4-chloropyrimidine (1.0 equiv.), cyclopentylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Strategy 2: Direct C-H Functionalization (An Emerging Alternative)

Direct C-H functionalization is a rapidly evolving field in organic synthesis that offers a more atom- and step-economical approach to constructing complex molecules. This strategy aims to form a C-C bond directly from a C-H bond, bypassing the need for pre-functionalized starting materials like organic halides.

For the synthesis of this compound, this would involve the direct coupling of 5-bromopyrimidine with a cyclopentyl source at the C-4 position. While significant progress has been made in the direct C-H arylation and alkenylation of pyrimidines, the direct C-H alkylation, particularly with secondary alkyl groups like cyclopentyl, remains a formidable challenge. The development of highly active and selective catalyst systems is required to overcome the inertness of the C-H bond and to control the regioselectivity of the reaction.

Overall Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Conclusion

The synthesis of this compound from pyrimidine is a multi-step process that relies on fundamental principles of heterocyclic chemistry and modern synthetic methodologies. The recommended pathway involves an initial electrophilic bromination to form 5-bromopyrimidine, followed by activation of the C-4 position via chlorination, and a final palladium-catalyzed Suzuki-Miyaura cross-coupling with cyclopentylboronic acid. This route offers a reliable and versatile approach to this valuable building block, with each step being well-precedented and amenable to optimization. As the field of C-H activation continues to advance, direct functionalization methods may offer more streamlined alternatives in the future. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this compound and to further explore its potential in the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. audreyli.com [audreyli.com]

- 7. benchchem.com [benchchem.com]

- 8. Cyclopentyl ZINC chloride | C5H9ClZn | CID 22123379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes - Google Patents [patents.google.com]

- 11. web.mit.edu [web.mit.edu]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Bromo-4-cyclopentylpyrimidine (CAS 951884-32-5): A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents and natural products, most notably the nucleobases uracil, thymine, and cytosine.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1]

This technical guide provides a comprehensive overview of 5-Bromo-4-cyclopentylpyrimidine, a halogenated pyrimidine derivative with significant potential as a versatile intermediate in the synthesis of novel drug candidates. The presence of a bromine atom at the 5-position and a cyclopentyl group at the 4-position offers distinct opportunities for synthetic elaboration and molecular design.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 951884-32-5 | - |

| Molecular Formula | C₉H₁₁BrN₂ | [3] |

| Molecular Weight | 227.10 g/mol | [3] |

| Appearance | Predicted: Colorless to light yellow solid or oil | Inferred from related compounds |

| Boiling Point | 289.6 ± 28.0 °C | Predicted[4] |

| Density | 1.460 ± 0.06 g/cm³ | Predicted[4] |

| pKa | 0.66 ± 0.16 | Predicted[4] |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Low aqueous solubility is expected. | Inferred from structural analysis[5] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A likely synthetic strategy would involve the condensation of a β-dicarbonyl compound or its equivalent, bearing a cyclopentyl group, with an appropriate amidine source, followed by bromination.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 951884-32-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

Core Compound Profile: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

An In-Depth Technical Guide to 5-Bromo-4-cyclopentylpyrimidine Derivatives for Researchers and Drug Development Professionals

Senior Application Scientist's Foreword: This technical guide addresses the chemical structure, synthesis, and analysis of brominated cyclopentyl-substituted pyrimidines. Initial database inquiries for "this compound" indicate it is not a commonly cataloged or studied compound. However, the closely related analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine , is a well-documented and critical intermediate in pharmaceutical synthesis. This guide will, therefore, focus on this specific, industrially relevant molecule to provide a robust and data-supported resource. The principles, protocols, and analytical methodologies detailed herein are foundational and can be readily adapted by researchers investigating novel derivatives within this chemical class.

This halogenated pyrimidine derivative serves as a pivotal building block in medicinal chemistry.[1] Its structure is primed for further functionalization, making it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[2]

Chemical Identity and Structure

The molecule consists of a central pyrimidine ring substituted with bromo, chloro, and cyclopentylamine groups. These substituents critically influence the compound's reactivity and utility as a synthetic intermediate.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | [3] |

| CAS Number | 733039-20-8 | [1][3] |

| Molecular Formula | C₉H₁₁BrClN₃ | [1][3] |

| Molecular Weight | 276.56 g/mol | [1][3] |

| Canonical SMILES | C1CCC(C1)NC2=NC(=NC=C2Br)Cl | [3] |

| InChI Key | DIVUXBABVYOIOT-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

These properties are essential for designing experimental conditions, including solvent selection for synthesis and mobile phase composition for chromatographic analysis.

| Property | Value | Source |

| Physical Form | White to off-white crystalline solid/powder | [1][2] |

| Boiling Point | 424.0 ± 30.0 °C (Predicted) | [4] |

| Flash Point | 210.2 °C | [4] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at room temperature or -20°C, protect from light | [1][5] |

Synthesis and Mechanism

The primary synthesis route for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a selective nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of heterocyclic chemistry, and understanding its mechanism is key to optimizing yield and purity.

Synthetic Workflow

The synthesis involves the reaction of a di-substituted pyrimidine with cyclopentylamine. The selectivity of this reaction is crucial; the amine preferentially displaces the chlorine atom at the C4 position of the pyrimidine ring over the one at the C2 position. This is due to the electronic effects of the ring nitrogens and the bromine substituent.

Caption: Synthetic workflow for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Step-by-Step Experimental Protocol

This protocol is synthesized from established methods, providing a reliable procedure for laboratory-scale synthesis.[1][6]

-

Reaction Setup: Dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as dioxane or ethyl acetate at room temperature.[6]

-

Amine Addition: Add cyclopentylamine (1.2 eq) to the solution.[6] To scavenge the HCl byproduct, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).[1]

-

Reaction: Stir the mixture at room temperature for approximately 6 hours, monitoring the reaction progress by TLC or LC-MS.[6]

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated brine solution.[6]

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6]

-

Product: The resulting light yellow solid is 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, often with sufficient purity (≥98%) for subsequent steps without further purification.[1][6] A yield of 85% to 100% has been reported.[1][6]

Structural Elucidation and Analytical Control

Rigorous analytical characterization is non-negotiable in drug development. A combination of spectroscopic and chromatographic techniques is required to confirm the structure and quantify the purity of the synthesized intermediate.

Spectroscopic Analysis

Spectroscopic data provides definitive confirmation of the chemical structure.

Table 3.1.1: 1H NMR Spectroscopic Data Solvent: DMSO-d6, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 8.23 | s | 1H | Pyrimidine C6-H | [6] |

| 7.37 | d (J = 7.3 Hz) | 1H | N-H | [6] |

| 4.31 | m | 1H | Cyclopentyl C1-H | [6] |

| 1.92 | m | 2H | Cyclopentyl CH₂ | [6] |

| 1.71 | m | 2H | Cyclopentyl CH₂ | [6] |

| 1.53-1.59 | m | 4H | Cyclopentyl CH₂ | [6] |

Table 3.1.2: Mass Spectrometry Data

| Technique | Mode | Observed m/z | Theoretical m/z | Assignment | Source |

| LCMS-ESI | POS | 276.0 | 275.9 | [M+H]⁺ | [6] |

Chromatographic Purity Analysis: HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[7] While a specific monograph for this compound is not publicly available, a robust method can be developed based on established principles for pyrimidine derivatives.[8]

Caption: General workflow for HPLC purity determination.

3.2.1. Representative HPLC Protocol

This protocol provides a starting point for method development and validation.[7]

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would run from low to high percentage of Mobile Phase B over 20-30 minutes to ensure separation of polar and non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Analysis: Inject the sample and calculate purity using the area normalization method from the resulting chromatogram. The system suitability must be established by verifying parameters like theoretical plates, tailing factor, and reproducibility.[7]

Reactivity and Application in Drug Discovery

The true value of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine lies in its role as a versatile intermediate. The differential reactivity of the two halogen atoms is key. The chlorine at the C2 position is susceptible to a second SNAr reaction, while the bromine at C5 is ideal for cross-coupling reactions like the Suzuki-Miyaura coupling.[1][9]

This dual functionality allows for the sequential and controlled introduction of different molecular fragments, a strategy heavily employed in modern drug discovery.

Key Application: This compound is a crucial intermediate in the synthesis of CDK4/6 inhibitors, a class of drugs used to treat certain types of breast cancer.[1][6] It is a precursor for the synthesis of Ribociclib .[2] The synthesis involves replacing the C2 chlorine with another amine-containing group and then using the C5 bromine for a Suzuki coupling to introduce an aryl group.[9]

Safety and Handling

As a halogenated organic compound and an active chemical intermediate, proper handling is mandatory.

-

Hazard Classification: Acutely toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[10][11] Keep away from heat and ignition sources.[11]

-

First Aid:

References

- 1. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

5-Bromo-4-cyclopentylpyrimidine molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-4-cyclopentylpyrimidine and its Significance as a Heterocyclic Building Block

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, detailing its fundamental molecular properties. Recognizing the specific interests of researchers and drug development professionals, this document also explores the broader context of substituted pyrimidines by examining a structurally related and extensively documented analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which serves as a critical intermediate in the synthesis of targeted cancer therapies.

Core Compound Profile: this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in nucleobases and their versatile biological activities.[1] The core molecular attributes of this specific compound are summarized below.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight. For this compound, these are:

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented in Table 1. This data is aggregated from chemical supplier databases and public chemical registries.

| Property | Value | Source(s) |

| CAS Number | 951884-32-5 | [2][3] |

| Molecular Formula | C₉H₁₁BrN₂ | [2][3][4] |

| Molecular Weight | 227.10 | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-bromo-4-cyclopentyl-pyrimidine, (5-Bromopyrimidin-4-yl)cyclopentane | [2][4] |

| InChI Key | FKYAHCYSOLMPND-UHFFFAOYSA-N | [2] |

| SMILES | C1CCC(C1)C2=NC=NC=C2Br | [3] |

Data Interpretation for the Researcher: The presence of a bromine atom and a pyrimidine core suggests that this molecule is likely a synthetic intermediate. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity. The cyclopentyl group increases the lipophilicity of the molecule, a factor that can be critical for modulating pharmacokinetic properties in drug candidates.

While public, peer-reviewed literature detailing specific synthetic protocols and applications for this compound is limited, its structure is indicative of its potential as a building block in discovery chemistry. To provide a practical, field-proven context, the following sections will discuss a closely related analogue with extensive documentation.

A Case Study: The Role of a Related Analogue in Drug Development

The compound 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8) is structurally similar to the topic compound and serves as a pivotal intermediate in the synthesis of blockbuster anti-cancer drugs, including Palbociclib and Ribociclib.[5] Its well-documented synthesis and application provide valuable insights into the utility of cyclopentyl-substituted bromopyrimidines.

This analogue is a key intermediate in the preparation of CDK4/6 inhibitors, which are used to treat certain types of breast cancer.[6][7] The inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) leads to cell cycle arrest at the G1 phase, thereby preventing the uncontrolled proliferation of cancer cells.[6]

Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

The synthesis of this key intermediate is a robust and high-yielding process, demonstrating the practical utility of these scaffolds. The general workflow involves the selective N-alkylation of a dichloropyrimidine precursor.

Caption: Synthetic workflow for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Detailed Experimental Protocol

The following protocol is a synthesized example based on procedures found in the chemical literature.[7][8][9] It is designed to be self-validating through in-process controls.

Objective: To synthesize 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine from 5-bromo-2,4-dichloropyrimidine.

Materials:

-

5-Bromo-2,4-dichloropyrimidine (1.0 eq)

-

Cyclopentylamine (1.2 eq)

-

1,4-Dioxane (solvent)

-

Ethyl acetate (for work-up)

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in 1,4-dioxane.[7][8]

-

Reagent Addition: At room temperature, add cyclopentylamine (1.2 eq) to the solution dropwise.[7][8] The use of a slight excess of the amine ensures the complete consumption of the dichloropyrimidine starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 6 hours.[7][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[7][8]

-

Purification: Wash the organic layer sequentially with saturated brine solution. This step removes the water-soluble byproducts and unreacted amine. Dry the organic layer over anhydrous magnesium sulfate.[7][8]

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. This will yield the product, 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine, typically as a light yellow solid.[7][8] Literature reports suggest this process can achieve near-quantitative yields.[7][8]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. The expected mass for the [M+H]⁺ ion is approximately 276.0 amu.[8]

Conclusion

This compound, with a molecular formula of C₉H₁₁BrN₂ and a molecular weight of 227.10 g/mol , is a halogenated heterocyclic compound positioned as a potential building block for chemical synthesis. While detailed application data for this specific molecule is not widely available in peer-reviewed literature, its structural motifs are highly relevant to modern drug discovery.

By examining the synthesis and role of the closely related analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, we gain significant insight into the utility of this chemical class. These compounds are not merely academic curiosities; they are enabling intermediates for the synthesis of targeted therapeutics that have a major impact on patient lives. The robust and high-yielding synthesis protocols associated with these pyrimidine derivatives underscore their importance and value to the research, discovery, and drug development communities.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. cenmed.com [cenmed.com]

- 4. 951884-32-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem [benchchem.com]

- 7. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 8. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromo-4-cyclopentylpyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-4-cyclopentylpyrimidine, a key heterocyclic compound. The structural elucidation of such molecules is fundamental in medicinal chemistry and drug discovery, where a precise understanding of the molecular architecture is paramount. This document synthesizes predictive data based on established principles of spectroscopy and data from analogous structures to offer a robust analytical framework for researchers working with this and similar pyrimidine derivatives.

The chemical structure of this compound is presented below. Its molecular formula is C₉H₁₁BrN₂ with a molecular weight of approximately 227.10 g/mol [1].

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information. The complexity of pyrimidine spectra can arise from spin-spin coupling and the influence of substituents on the electronic environment of the nuclei[2].

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the pyrimidine ring and the cyclopentyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyrimidine) | 8.5 - 8.8 | s | - |

| H-6 (Pyrimidine) | 8.9 - 9.2 | s | - |

| CH (Cyclopentyl) | 3.2 - 3.6 | m | - |

| CH₂ (Cyclopentyl) | 1.6 - 2.2 | m | - |

Rationale: The pyrimidine protons (H-2 and H-6) are expected to be in the downfield aromatic region due to the deshielding effect of the electronegative nitrogen atoms. The cyclopentyl protons will appear further upfield. The methine proton (CH) directly attached to the pyrimidine ring will be the most downfield of the aliphatic signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | 155 - 160 |

| C-4 (Pyrimidine) | 165 - 170 |

| C-5 (Pyrimidine) | 110 - 115 |

| C-6 (Pyrimidine) | 158 - 163 |

| CH (Cyclopentyl) | 35 - 40 |

| CH₂ (Cyclopentyl) | 25 - 30 |

Rationale: The pyrimidine carbons are significantly deshielded and appear downfield. The carbon bearing the bromine (C-5) will be shifted upfield relative to the other pyrimidine carbons due to the heavy atom effect, while C-4, attached to the cyclopentyl group, will be highly deshielded.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation : Weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[3].

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak[3].

-

¹³C NMR Acquisition : Use a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024 or more scans due to the low natural abundance of ¹³C[3].

Figure 2: Workflow for NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, MS is crucial for confirming the presence of bromine.

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the two abundant isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), leading to two peaks of nearly equal intensity (M⁺ and M+2).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comments |

| [M]⁺ | 226/228 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for Br. |

| [M-H]⁺ | 225/227 | Loss of a hydrogen atom. |

| [M-C₅H₉]⁺ | 157/159 | Loss of the cyclopentyl radical. |

| [C₄H₃N₂Br]⁺ | 158/160 | Bromopyrimidine fragment. |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Analysis : Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Figure 3: A simplified potential fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations[4].

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Pyrimidine) |

| 2980 - 2850 | C-H stretch | Aliphatic (Cyclopentyl) |

| 1600 - 1550 | C=N stretch | Pyrimidine ring |

| 1500 - 1400 | C=C stretch | Pyrimidine ring |

| 1470 - 1450 | CH₂ bend | Cyclopentyl |

| 600 - 500 | C-Br stretch | Bromo group |

Rationale: The spectrum will be characterized by aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and strong absorptions in the fingerprint region corresponding to the pyrimidine ring vibrations and the C-Br stretch[4].

Experimental Protocol for IR Data Acquisition

-

Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

-

Background Spectrum : A background spectrum of the empty spectrometer (or clean ATR crystal) is collected.

-

Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded. The background is automatically subtracted by the instrument's software.

References

Purity and characterization of 5-Bromo-4-cyclopentylpyrimidine

An In-depth Technical Guide to the Purity and Characterization of 5-Bromo-4-cyclopentylpyrimidine

Executive Summary

This compound is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules. The precise control over the purity and structural integrity of such intermediates is paramount, as the presence of even trace impurities can profoundly impact the efficacy, safety, and reproducibility of downstream applications, including the synthesis of Active Pharmaceutical Ingredients (APIs).

This technical guide provides a comprehensive framework for the purification and analytical characterization of this compound (CAS No. 951884-32-5). Acknowledging the limited availability of specific published data for this exact molecule, this document leverages established principles of organic chemistry and analytical science, supported by data from closely related structural analogs. We present a self-validating system of protocols and expert insights, designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the quality of this critical chemical entity. The methodologies detailed herein are designed to be robust, reproducible, and grounded in authoritative scientific principles.

Chemical Identity and Significance

The first step in any analytical endeavor is to establish the fundamental properties of the target compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 951884-32-5 | [1] |

| Molecular Formula | C₉H₁₁BrN₂ | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | FKYAHCYSOLMPND-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CCC(C1)C2=C(C=NC=N2)Br | |

| Appearance | White to off-white solid (Predicted) | [2] |

The strategic placement of a bromine atom at the C5 position and a cyclopentyl group at the C4 position of the pyrimidine ring makes this compound a versatile intermediate. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The lipophilic cyclopentyl group can be crucial for modulating pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity in final drug candidates.

Proposed Synthesis and Impurity Profile Management

A robust characterization strategy begins with a thorough understanding of the synthetic route, as this knowledge informs the potential impurity profile. While specific industrial syntheses are often proprietary, a plausible laboratory-scale synthesis can be proposed based on established pyrimidine chemistry.[3][4]

Plausible Synthetic Pathway

A common approach involves the condensation of a β-dicarbonyl equivalent with an amidine, followed by halogenation. An alternative is the modification of a pre-existing pyrimidine ring. The diagram below outlines a conceptual workflow for its synthesis, highlighting critical quality control checkpoints.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Anticipated Process-Related Impurities

Understanding potential impurities is crucial for developing selective analytical methods.[5] The choice of method must ensure separation and detection of these species.

Table 2: Potential Impurities and Their Origin

| Impurity Type | Potential Structure/Identity | Rationale for Formation |

| Starting Material | Cyclopentanecarboxamidine | Incomplete reaction |

| Starting Material | Bromomalondialdehyde | Incomplete reaction |

| Regioisomer | 4-Bromo-5-cyclopentylpyrimidine | Non-selective bromination or alternative cyclization pathway |

| By-product | 4-Cyclopentylpyrimidine | Reductive de-bromination during synthesis or workup |

| Over-reaction | Di-brominated pyrimidine species | Harsh brominating conditions |

| Solvent Residue | e.g., Ethyl Acetate, Dichloromethane | Incomplete removal during drying |

Purification Methodologies: Achieving High Purity

The goal of purification is to remove the impurities listed above to meet stringent quality specifications (typically >98% for advanced intermediates).

Preparative Column Chromatography

Causality: Chromatography is the gold standard for separating structurally similar compounds. For a moderately polar compound like this compound, normal-phase silica gel chromatography is highly effective. The differential adsorption of the target compound and its impurities onto the silica stationary phase allows for their physical separation.

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 5% Ethyl Acetate in Hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring a flat, stable bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate/Hexane).

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% Ethyl Acetate in Hexane) to elute compounds of increasing polarity.

-

Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using the same solvent system.

-

Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified solid.

Recrystallization

Causality: Recrystallization is an effective final polishing step for crystalline solids. It relies on the principle that the target compound is significantly more soluble in a hot solvent than in a cold one, while impurities are either highly soluble or insoluble in both temperatures. This differential solubility allows for the selective crystallization of the pure compound upon cooling.

Experimental Protocol:

-

Solvent Screening: Test the solubility of the compound in various solvents (e.g., isopropanol, ethanol, heptane, ethyl acetate) to find a system where it is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

-

Dissolution: In a flask, add the minimum amount of hot solvent to the chromatographically purified solid to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Comprehensive Characterization Strategy

A multi-technique approach is essential for unambiguously confirming the identity, structure, and purity of the final compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: Reversed-phase HPLC is the premier technique for quantitative purity analysis due to its high resolution, sensitivity, and reproducibility.[6] It separates compounds based on their hydrophobicity, making it ideal for distinguishing the target molecule from more or less polar impurities.

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of 50:50 Acetonitrile/Water.

-

Analysis: Inject the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The system suitability is confirmed by ensuring a high theoretical plate count and low tailing factor for the main peak.

Caption: Standard workflow for determining purity via HPLC with UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Causality: NMR is the most powerful tool for determining the precise chemical structure of a molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, NMR is essential to confirm the substitution pattern and the integrity of the cyclopentyl group.[7][8]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, 16-32 scans, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument. Due to the low natural abundance of ¹³C, more scans (e.g., 1024-4096) and a longer relaxation delay (5-10 seconds) are required.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Pyrimidine H-2 | ~8.9 | ~158 | Deshielded by two adjacent nitrogen atoms. |

| Pyrimidine H-6 | ~8.6 | ~156 | Deshielded by adjacent nitrogen. |

| Cyclopentyl CH | ~3.5 (quintet) | ~40 | Alpha to the pyrimidine ring. |

| Cyclopentyl CH₂ | ~2.0-2.2 (m) | ~33 | Beta to the pyrimidine ring. |

| Cyclopentyl CH₂ | ~1.7-1.9 (m) | ~26 | Gamma to the pyrimidine ring. |

| Pyrimidine C-4 | N/A | ~170 | Substituted with cyclopentyl group. |

| Pyrimidine C-5 | N/A | ~115 | Substituted with electron-withdrawing bromine. |

Mass Spectrometry (MS) for Molecular Weight Verification

Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental confirmation of its identity. The isotopic pattern observed in the mass spectrum is particularly informative for halogenated compounds.[8]

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Analysis: Look for the molecular ion peak [M+H]⁺. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic doublet of peaks with a ~1:1 intensity ratio, separated by 2 m/z units.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Expected Ratio |

| [M+H]⁺ | 227.0182 | 229.0162 | ~1:1 |

Elemental Analysis

Causality: Elemental analysis provides the empirical formula of a compound by determining the percentage composition of C, H, and N. This orthogonal technique validates the molecular formula determined by mass spectrometry. The results should match the theoretical values within a narrow margin (±0.4%).

Table 5: Theoretical Elemental Composition

| Element | Theoretical Percentage |

| Carbon (C) | 47.59% |

| Hydrogen (H) | 4.88% |

| Nitrogen (N) | 12.33% |

| Bromine (Br) | 35.19% |

Integrated Quality Control and Certificate of Analysis (CoA)

No single technique is sufficient. A self-validating quality system integrates these orthogonal analytical methods to build a complete picture of the compound's identity, purity, and structure. This integrated data forms the basis of a reliable Certificate of Analysis.

Caption: An integrated approach combining multiple analytical techniques to generate a reliable CoA.

Conclusion

The robust characterization of pharmaceutical intermediates like this compound is a non-negotiable aspect of modern drug development. By employing an integrated suite of orthogonal analytical techniques—HPLC for purity, NMR for structure, Mass Spectrometry for identity, and Elemental Analysis for empirical formula—researchers can establish a comprehensive and trustworthy quality profile. The protocols and insights provided in this guide offer a validated framework for ensuring that each batch of this critical building block meets the exacting standards required for its successful application in the synthesis of next-generation therapeutics.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 5-Bromo-4-cyclopentylpyrimidine in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-4-cyclopentylpyrimidine, a key heterocyclic intermediate in pharmaceutical research. Recognizing that specific solubility data for this compound is not widely published, this document emphasizes the foundational principles and experimental methodologies required for its precise measurement. We present a detailed analysis of the molecule's physicochemical properties and their expected influence on solubility across various organic solvent classes. The core of this guide is a detailed, field-tested protocol for the equilibrium shake-flask method, the gold standard for thermodynamic solubility determination. This is supplemented with practical guidance on analytical method development using HPLC. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, providing them with the necessary tools to generate reliable and reproducible solubility data.

The Critical Role of Solubility in Utilizing this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry. The pyrimidine core is a feature of many biologically active molecules, and intermediates like this one serve as crucial building blocks in the synthesis of novel therapeutic agents.

The solubility of this intermediate is not merely a physical constant; it is a critical parameter that dictates its utility and handling throughout the development pipeline. Poorly understood solubility can hinder progress in several key areas:

-

Chemical Synthesis: Solvent selection is paramount for achieving optimal reaction rates, yields, and purity. The starting material must be sufficiently soluble in the reaction medium to ensure efficient transformation.

-

Purification: Crystallization, a primary method for purifying solid intermediates, is fundamentally a solubility-driven process. Knowledge of solubility in various anti-solvents and recrystallization solvents is essential for developing an effective purification strategy.

-

Formulation & Pre-formulation: For compounds intended for pre-clinical studies, solubility dictates the choice of vehicle for administration.[1] Achieving the desired concentration in a non-toxic vehicle is a prerequisite for accurate in-vitro and in-vivo testing.[1][2][3]

-

Analytical Chemistry: Preparing stock solutions for analysis requires a solvent that can fully dissolve the compound at a known concentration.

Given the direct impact of solubility on process efficiency, cost, and the reliability of biological data, its experimental determination is a foundational step in the characterization of this compound.

Physicochemical Profile and Qualitative Solubility Prediction

To understand how this compound will behave in different solvents, we must first analyze its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂ | [4] |

| Molecular Weight | 227.10 g/mol | [4] |

| Appearance | Solid (predicted) |

The molecule's structure can be deconstructed into three key components that influence its solubility:

-

Pyrimidine Ring: A heterocyclic aromatic system containing two nitrogen atoms. This part of the molecule is polar and capable of engaging in dipole-dipole interactions.

-

Cyclopentyl Group: A nonpolar, aliphatic ring that will dominate the molecule's interaction with nonpolar solvents through van der Waals forces.

-

Bromo Group: An electronegative halogen that adds polarity but also increases the molecular weight and size, contributing to its solid nature and favoring interactions in less polar environments.

Based on the principle of "like dissolves like," we can predict a qualitative solubility profile. The significant nonpolar character of the cyclopentyl group suggests that overall solubility will be highest in solvents of low to moderate polarity.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Heptane, Toluene | Moderate to High | The nonpolar cyclopentyl group will interact favorably with these solvents via van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents offer a balance, capable of interacting with the polar pyrimidine ring without the strong hydrogen bonding that could exclude the nonpolar moiety. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole moments in these solvents can effectively solvate the pyrimidine ring, likely overcoming the nonpolar nature of the rest of the molecule. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The strong hydrogen-bonding network of alcohols may not effectively accommodate the largely nonpolar structure of the compound. |

| Aqueous | Water, Buffers | Very Low | The molecule lacks significant hydrogen bond donating or accepting groups and possesses a large hydrophobic character, predicting poor aqueous solubility.[5] |

While these predictions provide a useful starting point, they are not a substitute for quantitative experimental data.

Protocol: Quantitative Solubility Determination via the Equilibrium Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[6][7][8] It measures the maximum amount of a solute that can dissolve in a solvent at a specific temperature when the system has reached equilibrium. The following protocol is adapted from industry best practices and regulatory guidelines.[9][10]

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.22 µm, ensure chemical compatibility with solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

The overall process, from preparation to final analysis, is outlined below.

Step-by-Step Methodology

-

Preparation (Triplicates): For each solvent to be tested, add an excess amount of this compound to a glass vial. An amount that is 2-3 times the expected dissolved amount is sufficient.

-

Senior Application Scientist's Note: "Excess" is critical. You must visually confirm undissolved solid at the end of the experiment to ensure the solution is truly saturated. Without it, you are only measuring that the compound is "at least" soluble to the concentration you prepared, not its maximum solubility.

-

-

Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C). Agitate for a sufficient duration to reach equilibrium.

-

Senior Application Scientist's Note: For novel compounds, 24 hours is a minimum starting point, but 48 hours is preferable to ensure thermodynamic equilibrium is reached. You can confirm this by taking measurements at 24h and 48h; if the values are consistent, equilibrium has been achieved.

-

-

Phase Separation: After agitation, remove the vials and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a chemically-resistant 0.22 µm syringe filter into a clean vial.

-

Senior Application Scientist's Note: This is the most critical step for accuracy. Do not skip filtration. Any microscopic solid particles carried over will artificially inflate your result. Pre-saturating the filter by discarding the first ~100 µL of filtrate is a best practice to prevent drug loss due to adsorption onto the filter membrane.

-

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to bring the concentration into the linear range of your analytical method. A 100-fold or 1000-fold dilution is common.

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV (detailed in Section 4.0).

Analytical Quantification by HPLC

A robust and validated HPLC method is required to accurately determine the concentration of the dissolved compound.

HPLC Method Development (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water. A good starting point is 60:40 ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set to a wavelength of maximum absorbance for the compound (determined by scanning a dilute solution from 200-400 nm).

-

Injection Volume: 10 µL.

Calibration Curve

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform a series of serial dilutions to create at least five calibration standards of known, decreasing concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus concentration and perform a linear regression. The resulting line should have a correlation coefficient (R²) > 0.995 for a reliable calibration.

Calculation

The solubility is calculated using the concentration obtained from the HPLC analysis and the dilution factor.

Solubility (mg/mL) = CHPLC × DF

Where:

-

CHPLC is the concentration measured by HPLC (in mg/mL) from the calibration curve.

-

DF is the dilution factor (e.g., 100).

Factors Influencing Solubility

The solubility of this compound is not a single value but is influenced by several external factors.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is an endothermic process. When developing a crystallization, this principle is used to dissolve the compound in a hot solvent and have it precipitate upon cooling.

-

Solvent Polarity: As predicted in Table 2, the match between the solute's and solvent's polarity is the primary driver of solubility. The interplay of forces is key.

-

Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound. It is crucial to use a high-purity sample for definitive measurements.

Visualization of Intermolecular Forces

The following diagram illustrates the conceptual interactions between this compound and different solvent types.

Conclusion

While public databases lack specific quantitative solubility data for this compound, this guide provides the scientific rationale and a robust experimental framework for its determination. By understanding the molecule's structural characteristics, researchers can make informed predictions about its behavior in various organic solvents. However, the cornerstone of accurate process development and reliable research lies in the meticulous execution of the equilibrium shake-flask method coupled with precise analytical quantification. The protocols and insights provided herein empower scientists to generate the high-quality data necessary to effectively utilize this important chemical intermediate in the pursuit of new drug discoveries.

References

- 1. books.rsc.org [books.rsc.org]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. capa.org.tw [capa.org.tw]

- 10. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-4-cyclopentylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 5-Bromo-4-cyclopentylpyrimidine, a key intermediate in pharmaceutical research and development. While specific long-term stability data for this compound is not extensively published, this paper will synthesize information from structurally related molecules and first principles of organic chemistry to provide researchers, scientists, and drug development professionals with a robust framework for its handling and storage. We will delve into the chemical nature of the molecule, predict potential degradation pathways, and offer detailed protocols for ensuring its integrity over time.

Introduction to this compound

This compound belongs to the class of halogenated pyrimidines, which are pivotal building blocks in medicinal chemistry. The pyrimidine core is a fundamental component of nucleobases and numerous therapeutic agents. The presence of a bromine atom at the 5-position and a cyclopentyl group at the 4-position provides unique steric and electronic properties, making it a valuable synthon for creating complex molecular architectures with potential biological activity. Given its role as a crucial intermediate, maintaining its purity and stability is paramount to ensure the reproducibility of experimental results and the quality of downstream products.

Chemical Stability Profile

The stability of this compound is dictated by the chemical reactivity of its functional groups: the brominated pyrimidine ring. While aromatic systems like pyrimidine are generally stable, the bromine substituent introduces potential vulnerabilities.

Potential Degradation Pathways:

-

Photodegradation: Halogenated aromatic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to light, particularly UV radiation. This can lead to the formation of radical species and subsequent decomposition.

-

Hydrolysis: Although the C-Br bond on an aromatic ring is generally stable to hydrolysis, prolonged exposure to aqueous environments, especially at non-neutral pH, could potentially lead to the replacement of the bromine atom with a hydroxyl group.

-

Reaction with Nucleophiles: The electron-withdrawing nature of the pyrimidine ring can make the carbon atom bearing the bromine susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong activating groups.

-

Oxidation: While the pyrimidine ring itself is relatively resistant to oxidation, strong oxidizing agents should be avoided as they can react with the molecule.[1]

Recommended Storage and Handling Conditions

Based on the analysis of potential degradation pathways and information from related compounds, the following storage conditions are recommended to maximize the shelf-life of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of potential degradation reactions. For long-term storage (>1 year), consider -20°C. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, minimizing the risk of oxidative degradation and hydrolysis.[2][3] |

| Light | Amber Vial/Darkness | Protection from light, especially UV, is crucial to prevent photolytic cleavage of the C-Br bond.[2][3] |

| Moisture | Desiccated Environment | Store in a tightly sealed container with a desiccant to prevent hydrolysis.[1] |

| Container | Tightly Sealed Glass Vial | Use a non-reactive container with a secure seal to prevent contamination and exposure to the atmosphere. |

| Incompatibilities | Strong Oxidizing Agents, Strong Bases | Avoid contact with incompatible materials that could initiate degradation.[1] |

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow for the proper storage and handling of this compound upon receipt and during use.

Caption: Workflow for handling and storage of this compound.

Experimental Protocol: Stability Assessment

To empirically determine the stability of a specific batch of this compound, a formal stability study is recommended.

Objective: To assess the stability of this compound under various storage conditions over a defined period.

Materials:

-

This compound (test sample)

-

HPLC-grade acetonitrile and water

-

Reference standard of this compound (if available, or use time-zero sample as reference)

-

HPLC system with a UV detector

-

Analytical balance

-

Climate-controlled stability chambers (e.g., 25°C/60% RH, 40°C/75% RH, 2-8°C, -20°C)

-

Photostability chamber

-

Amber glass vials

Methodology:

-

Initial Analysis (Time Zero):

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Analyze the sample by HPLC to determine its initial purity and identify any existing impurities. This will serve as the baseline.

-

Record the chromatogram and calculate the peak area of the main compound.

-

-

Sample Preparation for Stability Study:

-

Aliquot the compound into several amber glass vials.

-

For each storage condition, prepare a set of vials.

-

Tightly seal the vials, and for conditions requiring an inert atmosphere, purge the headspace with argon or nitrogen before sealing.

-

-

Storage Conditions and Time Points:

-

Place the vials in the respective stability chambers:

-

Long-term: 2-8°C

-

Accelerated: 40°C/75% RH

-

Photostability: As per ICH Q1B guidelines

-

-

Define the time points for analysis (e.g., 1, 3, 6, and 12 months for long-term; 1, 3, and 6 months for accelerated).

-

-

Analysis at Each Time Point:

-

At each designated time point, remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a sample for HPLC analysis in the same manner as the time-zero sample.

-

Analyze by HPLC using the same method as the initial analysis.

-

-

Data Analysis:

-

Compare the purity of the stored samples to the time-zero sample.

-

Calculate the percentage of degradation by monitoring the decrease in the peak area of the main compound and the increase in the peak areas of any new impurities.

-

A decrease in purity of more than a predefined threshold (e.g., 2%) may indicate significant degradation.

-

Conclusion

While direct stability data for this compound is scarce, a scientifically sound approach to its storage and handling can be formulated based on the known chemistry of brominated pyrimidines. By controlling temperature, light, moisture, and atmospheric conditions, researchers can significantly mitigate the risk of degradation. The implementation of a systematic stability testing protocol is the most definitive way to establish an appropriate shelf-life and re-test date for this valuable chemical intermediate, ensuring the integrity and reproducibility of research and development activities.

References

An In-depth Technical Guide to a Key Pyrimidine Intermediate in Modern Oncology

A Senior Application Scientist's Field-Proven Insights into the Discovery, Synthesis, and Application of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Introduction: From a General Scaffold to a Cornerstone of Cancer Therapy

The pyrimidine core, a fundamental heterocyclic aromatic compound, is a ubiquitous scaffold in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent chemical versatility has made it a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutics.[1] This guide addresses the topic of "5-Bromo-4-cyclopentylpyrimidine," however, a thorough review of the scientific and patent literature reveals that a closely related analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine , holds far greater significance in the landscape of modern drug development.

While this compound (CAS 951884-32-5) is a valid chemical entity, its documented role and applications are limited.[2][3][4] In contrast, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8) has emerged as a critical building block in the synthesis of targeted cancer therapies.[5][6] Specifically, it is a key intermediate in the manufacture of Ribociclib (Kisqali®), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6][7]